molecular formula C24H24N4O3S2 B11288909 N-(4-acetamidophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(4-acetamidophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11288909
M. Wt: 480.6 g/mol
InChI Key: ABXMSHZOXJFYAK-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamidophenyl group, a thienopyrimidine core, and a phenylethyl substituent, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-(4-ACETAMIDOPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, typically starting with the preparation of the thienopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The acetamidophenyl group is then introduced via acylation reactions, and the phenylethyl substituent is added through alkylation or similar reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(4-ACETAMIDOPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl group or the thienopyrimidine core, often using reagents like halides or amines.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar compounds to N-(4-ACETAMIDOPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE include:

    N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE: This compound has a similar acetamidophenyl group but differs in its core structure and substituents.

    N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE: Another related compound with variations in the phenyl and acetamide groups.

    N-(4-(ACETYLAMINO)-2-METHOXYPHENYL)ACETAMIDE: This compound shares the acetamidophenyl group but has different substituents and core structure.

The uniqueness of N-(4-ACETAMIDOPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and core structure, which may confer distinct biological and chemical properties .

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H24N4O3S2/c1-16(29)25-18-7-9-19(10-8-18)26-21(30)15-33-24-27-20-12-14-32-22(20)23(31)28(24)13-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,25,29)(H,26,30)

InChI Key

ABXMSHZOXJFYAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3

Origin of Product

United States

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